4-(2-aminoethyl)-1-piperazineacetic acid, commonly referred to as piperazine acetic acid, is an organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with an aminoethyl group and a carboxylic acid functional group, making it a versatile molecule in medicinal chemistry and pharmacology. Piperazine derivatives are known for their diverse biological activities, including anti-anxiety, antidepressant, and antipsychotic effects.
The compound can be synthesized through various chemical methods, which typically involve the reaction of piperazine with acetic acid or its derivatives. The presence of the aminoethyl group enhances its solubility and reactivity, which is beneficial for further modifications and applications in drug development.
The synthesis of 4-(2-aminoethyl)-1-piperazineacetic acid can be achieved through several methods, often involving straightforward reactions of readily available starting materials. Common synthetic routes include:
These methods yield good to excellent purity levels and can be scaled for larger production needs.
The molecular structure of 4-(2-aminoethyl)-1-piperazineacetic acid consists of a six-membered piperazine ring with two nitrogen atoms positioned at opposite ends. The carboxylic acid group (-COOH) is attached to one carbon adjacent to the nitrogen atom, while the aminoethyl side chain is attached to the fourth carbon in the ring.
4-(2-aminoethyl)-1-piperazineacetic acid can undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 4-(2-aminoethyl)-1-piperazineacetic acid primarily involves its interaction with neurotransmitter systems in the brain:
These mechanisms underline its therapeutic potential in treating psychiatric disorders.
4-(2-aminoethyl)-1-piperazineacetic acid has several scientific uses:
The documented history of 4-(2-aminoethyl)-1-piperazineacetic acid derivatives began crystallizing in the late 1990s alongside advances in solid-phase peptide synthesis (SPPS). The Fmoc-protected variant (CAS 204320-65-0) first appeared in commercial catalogs and synthetic applications circa 1999–2001, coinciding with intensified research into Fmoc-amine acid building blocks for complex peptide assembly [1] [2]. Early applications exploited its ethylenediamine-bridged piperazine core to enhance solubility and controlled coupling in peptide chain elongation. By the mid-2000s, publications highlighted its utility in generating peptidomimetics targeting G-protein-coupled receptors (GPCRs), leveraging the piperazine acetic acid moiety’s ability to mimic natural peptide turns [1]. The compound’s adoption accelerated with the growing emphasis on blood-brain barrier (BBB)-penetrant therapeutics, where its structural features proved advantageous for CNS drug delivery systems [1].
Table 1: Key Historical Milestones for 4-(2-Aminoethyl)-1-Piperazineacetic Acid Derivatives
Time Period | Development Milestone | Significance |
---|---|---|
Late 1990s | Initial synthesis and characterization | Emergence as specialized peptide coupling agent |
~1999-2001 | Commercial availability (CAS 204320-65-0 established) | Accessibility for pharmaceutical R&D standardization of analytical methods [1] [3] |
Mid-2000s | Application in GPCR-targeted peptidomimetics | Validation of conformational utility in bioactive molecule design |
2010s-Present | Integration into BBB-penetrant drug conjugates | Expansion into neurological drug development platforms [1] |
Within piperazine chemistry, this compound exemplifies strategic rational design through bifunctionalization. Unlike simpler N-methylpiperazine (exemplified by CAS 54699-92-2 [6]), its structure incorporates two distinct reactive sites:
This design overcomes inherent limitations of monosubstituted piperazines by offering orthogonal reactivity. Computational analyses reveal that the ethylenediamine spacer enhances molecular flexibility compared to direct piperazine-acetic acid analogs, promoting optimal spatial orientation for receptor binding or catalyst interaction [2]. Furthermore, under physiological conditions, the piperazine nitrogens exhibit distinct pKa values (typically ~6.5 and ~9.5), allowing pH-dependent charge modulation crucial for solubility management and membrane interaction in drug delivery applications [1] [3]. The Fmoc-protected derivative (C₂₃H₂₇N₃O₄·2HCl, MW 482.42 [1]) specifically capitalizes on this by combining the hydrophobic Fmoc group for SPPS handling with a hydrophilic, charged core upon deprotection—a deliberate balance facilitating both synthesis and biological performance.
Table 2: Comparative Analysis of Key Piperazine Acetic Acid Derivatives
Compound | CAS Number | Key Functional Groups | Primary Research Applications |
---|---|---|---|
4-Methyl-1-piperazineacetic acid | 54699-92-2 [6] | -CH₂COOH, >N-CH₃ | Intermediate for small molecule APIs |
4-(2-Aminoethyl)-1-piperazineacetic acid | 204320-65-0 [1] [2] [3] | -CH₂COOH, -CH₂CH₂NH₂ (primary amine) | Peptide synthesis, bifunctional linkers |
Fmoc-4-(2-aminoethyl)-1-piperazineacetic acid | 204320-65-0 [1] | Fmoc-NH-CH₂CH₂-, -CH₂COOH | Solid-phase peptide chain elongation |
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl) derivative | 31295-54-2 [8] | Extended polyamine chain | Nucleic acid delivery systems |
Three interconnected academic motivations drive sustained investigation of this scaffold:
Peptide Synthesis Innovation: The Fmoc variant is indispensable in SPPS for introducing conformationally constrained, polar segments into peptide backbones. Its primary amine (protected as Fmoc) serves as the alpha-amine surrogate during chain assembly, while the carboxylic acid enables backbone branching or cyclization. Post-cleavage, the deprotected aminoethylpiperazine acetic acid moiety imparts enhanced solubility and reduces aggregation in hydrophobic sequences—critical for handling amyloidogenic peptides [1] [3].
Neurological Drug Delivery: The protonatable nitrogens facilitate pH-dependent membrane interactions, while the compact molecular weight (~215.34 g/mol for core structure) supports passive diffusion. These properties underpin its integration into "trojan horse" conjugates shuttling neurotherapeutics across the BBB. Research demonstrates its utility in improving brain uptake of analgesics and anti-neurodegenerative agents by up to 10-fold compared to unconjugated counterparts [1].
Biocatalytic Amidation: Recent advances exploit this compound as a substrate for engineered carboxylic acid reductases (CARs) and ATP-dependent amide synthases (e.g., McbA). These enzymatic routes enable green synthesis of amide bonds in APIs like cinepazide, circumventing traditional coupling reagents that generate stoichiometric waste [5]. The piperazine core’s compatibility with aqueous reaction milieus makes it ideal for such biocatalytic processes.
Despite established utility, fundamental questions persist, directing contemporary research:
Stability-Responsive Design: How do structural modifications (e.g., N-acylation, carboxylate esterification) influence the hydrolytic stability of the aminoethylpiperazine acetic acid scaffold under physiological conditions? Degradation kinetics in serum remain poorly quantified [1].
BBB Transport Mechanisms: While empirical evidence supports BBB penetration enhancement, the precise molecular mechanisms—whether mediated by specific transporters (e.g., LAT-1) or passive diffusion governed by log P/log D profiles—require elucidation through radiolabeled tracer studies and transporter knockout models [1].
Biocatalyst Compatibility: Can engineered enzymes (CARs, transaminases) achieve >95% conversion and stereoselectivity for asymmetric derivatives of this scaffold? Current systems show limitations with sterically demanding analogs [5].
Real-time Conformational Analysis: How does the piperazine-ethylenediamine motif dynamically interact with biological targets (e.g., kinase allosteric sites)? Advanced techniques like cryo-EM and in-cell NMR are underutilized for this purpose.
Table 3: Critical Knowledge Gaps and Proposed Research Methodologies
Research Question | Current Knowledge Gap | Proposed Investigative Approaches |
---|---|---|
Metabolic fate in vivo | Limited ADME data beyond plasma stability | Radiolabeled (¹⁴C) compound tracking + mass spectrometry |
Supramolecular assembly in drug delivery complexes | Role in lipid nanoparticle (LNP) self-assembly | Small-angle X-ray scattering (SAXS) + molecular dynamics |
Enzymatic amidation efficiency | Low yields with bulky carboxylic acid partners | Directed evolution of CAR enzymes [5] |
Solid-state stability under GMP conditions | Hygroscopicity and hydrate formation risks | Dynamic vapor sorption (DVS) profiling |
Current research objectives converge on four domains:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1